molecular formula C21H20N2O3S B2618556 ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 691868-90-3

ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2618556
CAS No.: 691868-90-3
M. Wt: 380.46
InChI Key: NUUAQIOPTHUKCD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused bicyclic system containing pyrimidine and thiazine rings. The structure features:

  • 1-Naphthyl group at position 6, providing steric bulk and aromatic π-electron density.

Properties

IUPAC Name

ethyl 8-methyl-6-naphthalen-1-yl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-26-20(25)18-13(2)22-21-23(17(24)11-12-27-21)19(18)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUAQIOPTHUKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 691868-90-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O3S. Its structure features a pyrimidine core fused with a thiazine ring and a naphthyl substituent, which may contribute to its biological activity.

The biological activity of compounds in this class often involves mechanisms such as:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Some derivatives inhibit topoisomerase II activity, leading to increased DNA damage and apoptosis in cancer cells .

These mechanisms are critical for the antitumor effects observed in related chemical classes.

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of pyrimidine and naphthalene to evaluate their biological properties. For example:

CompoundStructureIC50 (μM)Cancer Cell Line
5e Structure16.56H1975 (Lung)
5g ---
5h ---

This table illustrates the antitumor activity of synthesized compounds closely related to ethyl 8-methyl-6-(1-naphthyl)-4-oxo. The promising results from these studies indicate a need for further investigation into the specific activities of ethyl 8-methyl-6-(1-naphthyl)-4-oxo.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the naphthalene ring can significantly affect biological activity. Compounds with substituents at the ortho position generally exhibit stronger antitumor effects compared to those with para substitutions .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimido/Thiazine Derivatives

Compound Name Core Structure Substituents (Positions) Key Functional Groups References
Ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 1-Naphthyl (6), methyl (8), ethyl ester (7) 4-Oxo, thiazine S-atom N/A
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine 4-Cl-Ph (2), methylthio (8), Ph (4), CN (7) 6-Oxo, oxazine O-atom, thiomethyl
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene (2), Ph (5), ethyl ester (6) 3-Oxo, thiazole S-atom
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 4-F-Ph (6), methyl (8), ethyl ester (7) 4-Oxo, thiazine S-atom
Key Observations:

Core Heterocycle Differences :

  • The pyrimido[2,1-b][1,3]thiazine core (target compound) contains a sulfur atom in the thiazine ring, while the pyrimido[2,1-b][1,3]oxazine analog () replaces sulfur with oxygen . This substitution alters electronic properties (e.g., hydrogen-bonding capacity and nucleophilicity).
  • The thiazolo[3,2-a]pyrimidine derivative () lacks the fused thiazine ring but retains a thiazole ring, which influences planarity and stacking interactions in crystals .

Substituent Effects :

  • The 1-naphthyl group in the target compound introduces greater steric hindrance and extended conjugation compared to phenyl or fluorophenyl groups in analogs (e.g., ) .
  • Methylthio groups (e.g., in ) act as leaving groups, enabling nucleophilic substitution reactions, whereas the target compound’s methyl group at position 8 is less reactive .
Reactivity Insights:
  • Electrophilic Character : The methylthio group in pyrimidooxazines () facilitates reactions with nucleophiles (e.g., amines, thiols) .
  • Crystallographic Behavior : Thiazolopyrimidines () exhibit puckered pyrimidine rings and C–H···O hydrogen bonds, stabilizing crystal packing .

Physicochemical and Crystallographic Insights

Table 3: Physical Properties and Structural Data

Compound (Example) Melting Point (°C) Molecular Weight Crystallographic Features References
Pyrimidooxazine () Not reported ~467 g/mol Planar oxazine ring; adjacent CN and SMe groups enable cyclization .
Thiazolopyrimidine () 427–428 K ~519 g/mol Flattened boat conformation; dihedral angle of 80.94° between fused rings .
Target Compound (Analog: ) Not reported ~425 g/mol Likely similar puckered thiazine ring due to steric effects of 1-naphthyl.
Crystallography Notes:
  • Ring Puckering : Pyrimidine rings in thiazolopyrimidines () deviate by 0.224 Å from planarity, a feature likely shared by the target compound .

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